![molecular formula C6H13Cl2N3 B2827577 [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 2191401-18-8](/img/structure/B2827577.png)
[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
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Overview
Description
[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various targets such as the androgen receptor (ar) in prostate cancer cells .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to these observed effects.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of these parasites, disrupting key biochemical pathways.
Pharmacokinetics
It’s worth noting that similar compounds with a pyrazole core have been found to be rapidly metabolized by human liver microsomes . This suggests that the compound may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that the compound may have similar effects at the molecular and cellular level.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and the specific environmental conditions within the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
It appears there might be a misunderstanding in the query, as the initial request focuses on "[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride", while some of the search results discuss "methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride". Both compounds are similar, containing a pyrazole ring and an amine group, but they differ in the placement of the methyl group on the pyrazole ring.
Because of this, the answer below will cover both compounds and their applications.
Pharmaceutical Development
- Lead Compound for Drug Development Pyrazole derivatives can serve as lead compounds for developing new drugs targeting neurological disorders or inflammatory diseases.
- Anti-inflammatory and Anticancer Agents Pyrazole biomolecules have demonstrated potential as anti-inflammatory and anticancer agents .
- ALK5 Inhibition Pyrazole-based derivatives have been designed and evaluated for their ability to inhibit ALK5, yielding significant results .
- ROS1 Kinase Inhibition Trisubstituted pyrazole-containing derivatives have been assessed for ROS1 kinase inhibition, demonstrating greater potential than crizotinib in some cases .
- Antitubercular Agents: 3-amino- pyrazole derivatives are useful against tuberculosis .
Biological Activities and Interactions
- Interaction with Biological Targets Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride may interact with various biological targets, including receptors involved in neurotransmission and inflammation pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
- Structural Similarity and Uniqueness The specific combination of substituents on the pyrazole ring and the ethyl amine side chain can confer distinct biological activities compared to similar compounds. The solubility as a dihydrochloride salt also enhances its usability in various applications.
Chemical Reactivity and Synthesis
- Functional Group Reactivity The reactivity of methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride stems from its functional groups. The amine group can participate in nucleophilic substitution reactions, while the pyrazole moiety may engage in electrophilic aromatic substitution reactions.
Potential applications
- Studies on interaction profiles indicate that methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride may interact with various biological targets, including receptors involved in neurotransmission and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride
- [2-(1-methyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride
- [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride
Uniqueness
[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as an androgen receptor antagonist makes it particularly valuable in the development of therapeutic agents for prostate cancer .
Biological Activity
[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Similar compounds have been shown to influence multiple biochemical pathways:
- Anticancer Activity : Pyrazole derivatives often inhibit key enzymes and receptors involved in cancer cell proliferation, such as EGFR and Aurora-A kinase. Studies indicate that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth effectively .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation by inhibiting nitric oxide production and other pro-inflammatory cytokines .
- Antimicrobial Properties : The pyrazole scaffold has been associated with antimicrobial activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 3.79 | Induces apoptosis via EGFR inhibition |
A549 | 26 | Inhibits cell growth through Aurora-A kinase interference |
HepG2 | 1.1 | Causes cell cycle arrest at SubG1/G1 phase |
In a study evaluating a series of pyrazole derivatives, compounds similar to this compound showed promising results against MCF7 and A549 cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been tested for anti-inflammatory properties. In vitro assays revealed that it could significantly reduce the production of inflammatory mediators such as TNF-α and nitric oxide in macrophage cultures exposed to lipopolysaccharides (LPS) .
Antimicrobial Activity
In antimicrobial studies, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics like ampicillin and norfloxacin .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Combination Therapy in Cancer : A study investigated the synergistic effects of this compound combined with doxorubicin on breast cancer cell lines (MCF7). The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for combination therapies in treating resistant cancer types .
- Chronic Inflammation Models : In animal models of chronic inflammation, administration of the compound resulted in reduced paw edema and improved histological scores compared to untreated controls, supporting its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6-2-4-8-9(6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPBMQMCHFRATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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